

"N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" vs other biphenyl derivatives

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Compound of Interest

Compound Name: *N*-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

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A Comparative Guide to Biphenyl-4-Carboxamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl-4-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl-4-carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.^{[1][2][3]} This structural motif, characterized by two phenyl rings linked together with a carboxamide group at the 4-position of one ring, offers a unique combination of rigidity and conformational flexibility. This allows for precise orientation of substituents to engage with specific binding pockets in proteins, leading to a wide spectrum of pharmacological activities.^{[4][5]} Biphenyl derivatives have been successfully developed as anti-inflammatory agents, antihypertensives, and even anti-cancer drugs.^[1]

This guide provides a comparative analysis of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** and other notable biphenyl-4-carboxamide derivatives. While specific experimental data for **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** is not extensively available in peer-reviewed literature, its structural features suggest potential

biological activities that can be contextualized by examining well-characterized analogues. We will delve into the structure-activity relationships (SAR) of these compounds, present available quantitative data, and provide detailed experimental protocols for relevant biological assays.

Featured Compound: N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

While comprehensive biological data for **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** (CAS No. 1354940-68-3) is limited in the public domain, its structure provides clues to its potential as a bioactive molecule.[\[6\]](#)

Structure:

Molecular Formula: $C_{17}H_{19}NO_3$ [\[6\]](#)

Molecular Weight: 285.34 g/mol [\[6\]](#)

The key features of this molecule are the biphenyl core, the carboxamide linker, and a hydrophilic N-substituent containing two hydroxyl groups. The biphenyl group provides a hydrophobic scaffold that can engage in π - π stacking and hydrophobic interactions within a protein's binding site. The carboxamide group is a common hydrogen bond donor and acceptor. The flexible and hydrophilic N-[2-(2-hydroxyethoxy)ethyl] side chain can significantly influence the compound's solubility, pharmacokinetic properties, and potential interactions with polar residues in a target protein.

Comparative Analysis with Other Biphenyl-4-Carboxamide Derivatives

To understand the potential of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide**, we will compare it with other biphenyl derivatives that have been extensively studied for their biological activities.

Biphenyl-4-Carboxamides as Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[4] Several biphenylamide derivatives have been identified as potent Hsp90 inhibitors.[4][5]

Key Structure-Activity Relationship (SAR) Insights:

- **Biphenyl Substitution:** The substitution pattern on the biphenyl rings is critical for activity. Para-para' substitution generally leads to more potent Hsp90 inhibition compared to other substitution patterns.[5]
- **N-Substituent:** The nature of the substituent on the carboxamide nitrogen influences both potency and pharmacokinetic properties.

Comparative Data:

Compound ID	Biphenyl Substitution	N-Substituent	Anti-proliferative Activity (IC ₅₀) against Breast Cancer Cell Lines	Reference
Compound A	p,p'-disubstituted	-	Nanomolar range	[4]
Compound B	m,m'-disubstituted	-	Less active than p,p'-disubstituted	[5]

The hydrophilic side chain of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** could potentially be explored for its impact on Hsp90 inhibition and cellular permeability.

Biphenyl-4-Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors

Succinate dehydrogenase (SDH) is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides.[7] A series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have shown potent SDH inhibitory activity.[7]

Key SAR Insights:

- **Pyrazole Moiety:** The pyrazole ring is a crucial component for interacting with the enzyme's active site.
- **Biphenyl-ethyl Group:** This group contributes to the overall binding affinity.

Comparative Data:

Compound ID	Modification	IC ₅₀ against porcine SDH	Reference
Compound 7s	N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide	0.014 μ M	[7]
Fluxapyroxad (standard)	-	2.87 μ M	[7]

While **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** lacks the pyrazole moiety of these potent SDH inhibitors, this class of compounds highlights the versatility of the biphenyl-carboxamide scaffold in targeting diverse enzymes.

Biphenyl-4-Carboxamides with Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[2]

Key SAR Insights:

- **Thiazolidinone Moiety:** The introduction of a 4-oxothiazolidin-3-yl amide group to the biphenyl-4-carboxylic acid hydrazide core resulted in significant anti-inflammatory activity.[2]

While the structure of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** is simpler, the core biphenyl-4-carboxamide structure is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To facilitate further research and comparative studies, we provide a general protocol for a common assay used to evaluate the efficacy of enzyme inhibitors.

Enzyme Inhibition Assay (General Protocol)

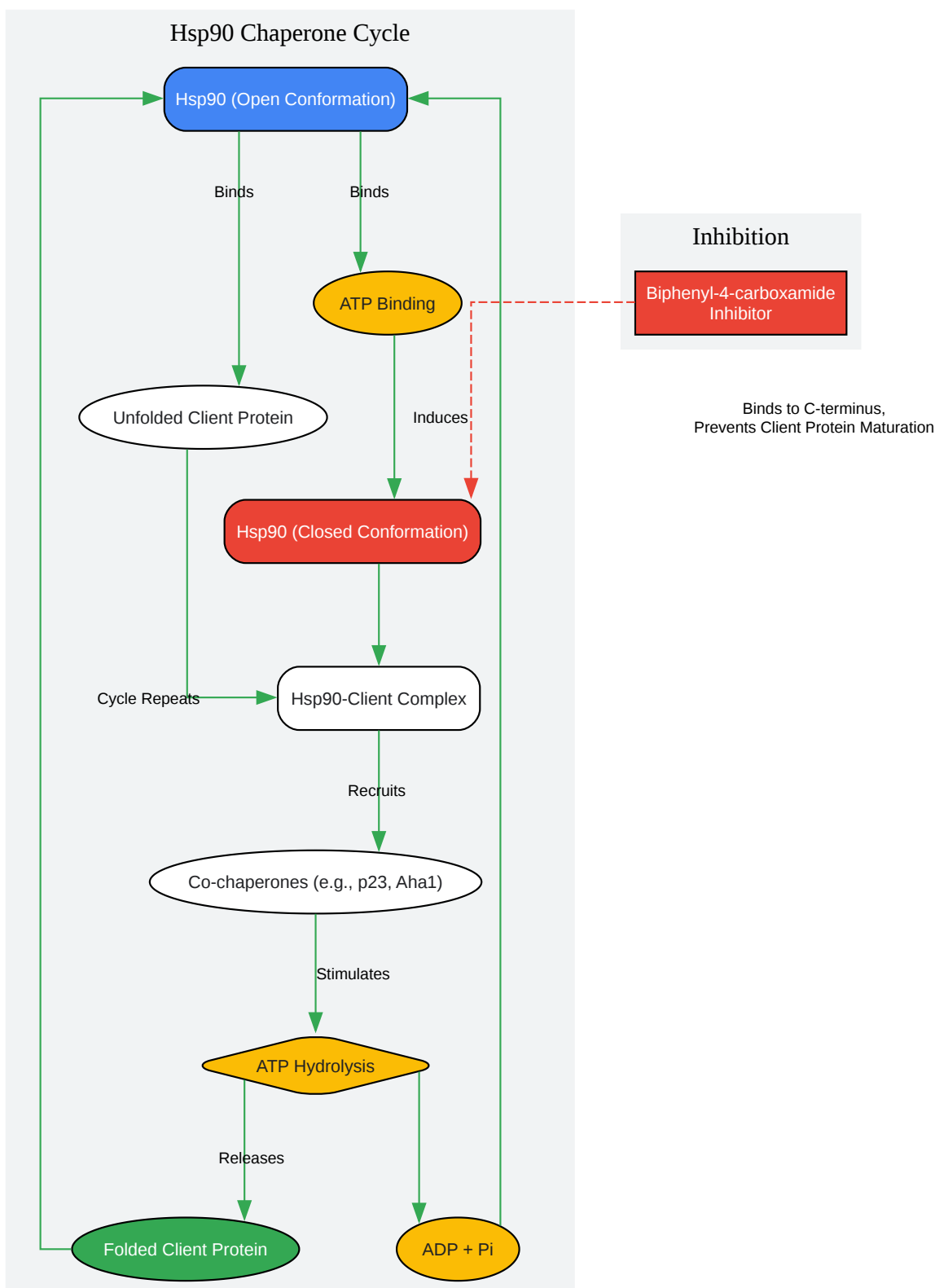
This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC_{50}) of a test compound against a specific enzyme.

Materials:

- Purified target enzyme
- Substrate for the enzyme
- Assay buffer (optimized for pH and ionic strength for the target enzyme)
- Test compound (e.g., **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (known inhibitor of the enzyme)
- Negative control (solvent only)
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)

Workflow:





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